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Compound of Interest

Compound Name: Indan-5-carbaldehyde

Cat. No.: B1583184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Indan-5-
carbaldehyde, a key intermediate in various synthetic applications. The document focuses on

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting quantitative

data in a structured format and outlining general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for Indan-5-carbaldehyde.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Indan-5-carbaldehyde provides information about the chemical

environment of the hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.95 s 1H
Aldehydic proton (-

CHO)

7.70 - 7.60 m 2H Aromatic protons

7.35 d 1H Aromatic proton

2.95 t 4H
Benzylic protons (-

CH₂-)

2.15 p 2H
Aliphatic proton (-

CH₂-)

s = singlet, d = doublet, t = triplet, m = multiplet, p = pentet

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the Indan-5-
carbaldehyde molecule.
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Chemical Shift (δ) ppm Assignment

192.5 Aldehydic carbon (C=O)

151.0 Aromatic carbon

145.5 Aromatic carbon

135.0 Aromatic carbon

127.0 Aromatic carbon

125.0 Aromatic carbon

124.5 Aromatic carbon

33.0 Benzylic carbon (-CH₂)

32.5 Benzylic carbon (-CH₂)

25.5 Aliphatic carbon (-CH₂)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The key IR absorption peaks for Indan-5-carbaldehyde
are presented below.

Wavenumber (cm⁻¹) Intensity Assignment

2960 Medium C-H stretch (aliphatic)

2860 Medium C-H stretch (aldehydic)

1695 Strong
C=O stretch (aromatic

aldehyde)

1605 Medium C=C stretch (aromatic)

1425 Medium C-H bend (aliphatic)

825 Strong
C-H bend (aromatic, para-

substituted)
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Experimental Protocols
While specific experimental parameters for the provided data are not exhaustively detailed in

the source literature, general protocols for obtaining NMR and IR spectra for aromatic

aldehydes are well-established.

NMR Spectroscopy Protocol
A general procedure for acquiring NMR spectra of a compound like Indan-5-carbaldehyde is

as follows:

Sample Preparation: Dissolve 5-10 mg of Indan-5-carbaldehyde in approximately 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and

should not have signals that overlap with the analyte peaks.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to provide a reference signal at 0 ppm.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrum is then recorded

on an NMR spectrometer (e.g., a 400 MHz instrument). For ¹³C NMR, a larger number of

scans is typically required to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol
A common method for obtaining the IR spectrum of a neat liquid sample like Indan-5-
carbaldehyde is using Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum to remove any interference from the instrument and

the atmosphere.

Sample Application: Place a small drop of Indan-5-carbaldehyde directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.
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Data Acquisition: Acquire the IR spectrum. The instrument will measure the absorption of

infrared radiation by the sample over a range of wavenumbers (typically 4000-400 cm⁻¹).

Data Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data.

Sample Preparation Data Acquisition Data Analysis

Indan-5-carbaldehyde
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Indan-5-carbaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583184#spectroscopic-data-of-indan-5-
carbaldehyde-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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